![molecular formula C16H25N3O2 B3012339 (R)-tert-Butyl 3-[(pyridin-3-ylmethyl)amino]piperidine-1-carboxylate CAS No. 1349699-77-9](/img/structure/B3012339.png)
(R)-tert-Butyl 3-[(pyridin-3-ylmethyl)amino]piperidine-1-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound "(R)-tert-Butyl 3-[(pyridin-3-ylmethyl)amino]piperidine-1-carboxylate" is a chiral molecule that is likely to be an intermediate or a key compound in the synthesis of various pharmacologically active molecules. The tert-butyl group is a common protecting group in organic synthesis, and the piperidine moiety is a structural feature present in many drug molecules due to its favorable interaction with biological targets.
Synthesis Analysis
The synthesis of related piperidine derivatives has been described in several studies. For instance, an asymmetric synthesis of a cis-piperidine derivative with a tert-butoxycarbonyl protecting group was achieved starting from ethyl 1-benzyl-3-oxopiperidine-4-carboxylate hydrochloride, suggesting potential industrial applications due to mild conditions and high yields . Another study reported the asymmetric synthesis of a piperidine dicarboxylate, which is a useful intermediate for nociceptin antagonists, using a chiral enaminoester and a combined TFA–NaBH4 reduction system . These methods highlight the importance of chiral intermediates in the synthesis of biologically active compounds and the efficiency of asymmetric synthesis techniques.
Molecular Structure Analysis
The molecular structure of piperidine derivatives has been extensively studied. For example, a diastereomeric complex of piperidine-3-carboxylic acid with tartaric acid was characterized by X-ray analysis, spectroscopies, and DFT calculations, revealing distinct hydrogen bonding patterns and chair conformations of the piperidine rings . Similarly, the crystal structure of a tert-butyl piperidine carboxylate was determined, showing the piperazine ring in a chair conformation and the presence of C–H⋯O hydrogen bonds in the crystal . These studies provide insights into the conformational preferences and intermolecular interactions of piperidine derivatives.
Chemical Reactions Analysis
Piperidine derivatives can undergo various chemical reactions, as evidenced by the synthesis of Schiff base compounds from tert-butyl piperidine carboxylate precursors . The reactivity of these compounds is further demonstrated by the synthesis of a tert-butyl piperidine carboxylate with a bromopyridin moiety, characterized by NMR, MS, FT-IR, and XRD techniques . Additionally, the synthesis of tert-butyl dihydropyridine carboxylate as an intermediate for anticancer drugs involved nucleophilic substitution, oxidation, halogenation, and elimination reactions . These studies show the versatility of piperidine derivatives in chemical transformations.
Physical and Chemical Properties Analysis
The physical and chemical properties of piperidine derivatives are crucial for their application in drug synthesis. The thermal, X-ray, and DFT analyses of various substituted piperidine dicarboxylates have been performed, revealing the presence of intramolecular hydrogen bonds and the stabilization of molecular structures . The DFT study of a tert-butyl piperidine carboxylate provided insights into the molecular electrostatic potential and frontier molecular orbitals, which are important for understanding the reactivity and interaction of the compound with biological targets .
Aplicaciones Científicas De Investigación
Synthesis and Structural Analysis
- Amino-salicylaldimine ligands similar to (R)-tert-Butyl 3-[(pyridin-3-ylmethyl)amino]piperidine-1-carboxylate have been synthesized and structurally analyzed, particularly focusing on their use in creating chromium complexes for ethylene oligomerization (Cui & Zhang, 2010).
Intermediate in Biologically Active Compounds
- This compound acts as an important intermediate in the synthesis of various biologically active compounds, such as crizotinib, highlighting its utility in pharmaceutical chemistry (Kong et al., 2016).
Role in Nociceptin Antagonists Synthesis
- It is also a key intermediate in the synthesis of nociceptin antagonists, demonstrating its relevance in the development of novel therapeutic agents (Jona et al., 2009).
Catalysts in Acylation Chemistry
- Derivatives of this compound have been used in the synthesis of polymethacrylates containing 4‐amino‐pyridyl derivatives, which serve as effective catalysts in acylation chemistry (Mennenga et al., 2015).
Intramolecular Cyclization
- The compound is utilized in the development of methods for intramolecular cyclization based on the Boekelheide rearrangement, crucial for the synthesis of complex organic molecules (Massaro et al., 2011).
Direcciones Futuras
Piperidine derivatives continue to be an area of interest in the pharmaceutical industry . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . This field is expected to see further advances in the discovery and biological evaluation of potential drugs containing the piperidine moiety .
Propiedades
IUPAC Name |
tert-butyl (3R)-3-(pyridin-3-ylmethylamino)piperidine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25N3O2/c1-16(2,3)21-15(20)19-9-5-7-14(12-19)18-11-13-6-4-8-17-10-13/h4,6,8,10,14,18H,5,7,9,11-12H2,1-3H3/t14-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXBUOGOUJLTBTC-CQSZACIVSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC(C1)NCC2=CN=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CCC[C@H](C1)NCC2=CN=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(R)-tert-Butyl 3-[(pyridin-3-ylmethyl)amino]piperidine-1-carboxylate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


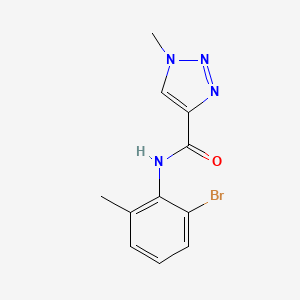

![N-phenyl-N-propan-2-yl-2-[(4-pyrrol-1-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B3012263.png)
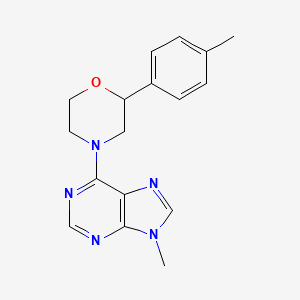
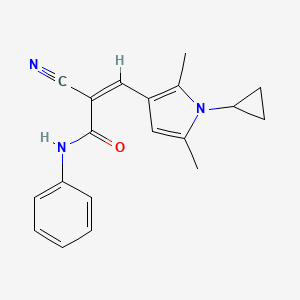
![N-[4-(1,1-dioxothiazinan-2-yl)phenyl]cyclohexanecarboxamide](/img/structure/B3012269.png)
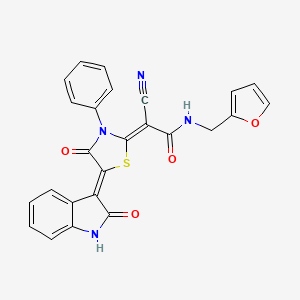
![N3-(benzo[d]thiazol-2-yl)-N1-(thiophen-2-yl)piperidine-1,3-dicarboxamide](/img/structure/B3012271.png)

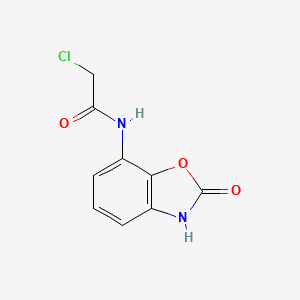
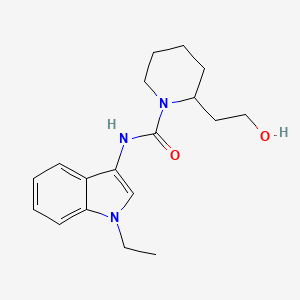
![2,4-Difluoro-N-[[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl]benzamide](/img/structure/B3012278.png)
